molecular formula C8H7BrClNO2 B13034030 (S)-2-Amino-2-(5-bromo-2-chlorophenyl)aceticacidhcl

(S)-2-Amino-2-(5-bromo-2-chlorophenyl)aceticacidhcl

Cat. No.: B13034030
M. Wt: 264.50 g/mol
InChI Key: TZDUFRKVSULBGC-ZETCQYMHSA-N
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Description

(S)-2-Amino-2-(5-bromo-2-chlorophenyl)acetic acid hydrochloride is a chiral compound with significant potential in various scientific fields. This compound features a bromine and chlorine-substituted phenyl ring, making it an interesting subject for chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-2-(5-bromo-2-chlorophenyl)acetic acid hydrochloride typically involves the resolution of racemic mixtures or asymmetric synthesis. One common method starts with the bromination and chlorination of phenylacetic acid, followed by amination to introduce the amino group. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .

Industrial Production Methods

Industrial production of this compound often employs scalable and cost-effective methods. The use of inexpensive reagents and catalysts, along with optimized reaction conditions, ensures high yield and purity. Techniques such as crystallization and chromatography are used to purify the final product .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-2-(5-bromo-2-chlorophenyl)acetic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted phenylacetic acids, amines, and nitriles, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(S)-2-Amino-2-(5-bromo-2-chlorophenyl)acetic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-2-Amino-2-(5-bromo-2-chlorophenyl)acetic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Bromo-5-chlorophenyl)acetic acid
  • 2-(5-Bromo-2-chlorophenyl)acetic acid
  • 2-(2-Bromo-4-chlorophenyl)acetic acid

Uniqueness

(S)-2-Amino-2-(5-bromo-2-chlorophenyl)acetic acid hydrochloride is unique due to its specific substitution pattern and chiral nature. This uniqueness allows it to interact differently with biological systems compared to its analogs, making it a valuable compound for research and development .

Properties

Molecular Formula

C8H7BrClNO2

Molecular Weight

264.50 g/mol

IUPAC Name

(2S)-2-amino-2-(5-bromo-2-chlorophenyl)acetic acid

InChI

InChI=1S/C8H7BrClNO2/c9-4-1-2-6(10)5(3-4)7(11)8(12)13/h1-3,7H,11H2,(H,12,13)/t7-/m0/s1

InChI Key

TZDUFRKVSULBGC-ZETCQYMHSA-N

Isomeric SMILES

C1=CC(=C(C=C1Br)[C@@H](C(=O)O)N)Cl

Canonical SMILES

C1=CC(=C(C=C1Br)C(C(=O)O)N)Cl

Origin of Product

United States

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